molecular formula C8H17NO2 B12458713 ethyl (R)-2-amino-3,3-dimethylbutanoate

ethyl (R)-2-amino-3,3-dimethylbutanoate

Cat. No.: B12458713
M. Wt: 159.23 g/mol
InChI Key: DZYMZVGPERHWSO-LURJTMIESA-N
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Description

Ethyl ®-2-amino-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the ester functional group, along with an amino group and two methyl groups on the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ®-2-amino-3,3-dimethylbutanoate typically involves the esterification of ®-2-amino-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(R)-2-amino-3,3-dimethylbutanoic acid+ethanolacid catalystethyl (R)-2-amino-3,3-dimethylbutanoate+water\text{(R)-2-amino-3,3-dimethylbutanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{ethyl (R)-2-amino-3,3-dimethylbutanoate} + \text{water} (R)-2-amino-3,3-dimethylbutanoic acid+ethanolacid catalyst​ethyl (R)-2-amino-3,3-dimethylbutanoate+water

Industrial Production Methods

In an industrial setting, the production of ethyl ®-2-amino-3,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl ®-2-amino-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl ®-2-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release the active form of the compound. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-methylbutanoate
  • Ethyl 2-amino-3,3-dimethylpentanoate
  • Ethyl 2-amino-3,3-dimethylhexanoate

Uniqueness

Ethyl ®-2-amino-3,3-dimethylbutanoate is unique due to its specific stereochemistry and the presence of two methyl groups on the butanoate backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (2R)-2-amino-3,3-dimethylbutanoate

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1

InChI Key

DZYMZVGPERHWSO-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H](C(C)(C)C)N

Canonical SMILES

CCOC(=O)C(C(C)(C)C)N

Origin of Product

United States

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